Trocimine
Overview
Description
Trocimine, also known as Triethanolamine or Trolamine, belongs to the class of organic compounds known as 1,2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Synthesis Analysis
Triethanolamine (TEA) is a highly demanded product in medium- and low-tonnage chemistry used in many fields of production. The simplest method to obtain TEA is the interaction of Monoethanolamine (MEA) or Diethanolamine (DEA) with Ethylene Oxide (EO) .
Molecular Structure Analysis
The molecular formula of Trocimine is C17H25NO4. It has an average mass of 307.385 Da and a monoisotopic mass of 307.178345 Da .
Chemical Reactions Analysis
Triethanolamine (TEA) is a popular product used to solve various problems. It can be used, both in pure form and in mixtures with ethanolamines, as a corrosion inhibitor; absorbent of “acidic” gases, for example, hydrogen sulfide and carbon dioxide; and a source of hydrogen in photocatalytic synthesis .
Physical And Chemical Properties Analysis
Trocimine is an oily liquid with a mild ammonia odor. It has a boiling point of 635.7°F (decomposes), a molecular weight of 149.19, a freezing point/melting point of 70.9°F, and a flash point of 365°F .
Scientific Research Applications
Epithelial Focus Assay for Early Detection of Carcinogen-Altered Cells :
- Study Purpose : This study aimed to determine if epithelial cells with altered in vitro growth capacity occur after systemic administration of a carcinogenic nitrosamine and whether such cells can be isolated from tissues other than tracheal mucosa.
- Key Findings : Cells harvested from tracheas, esophagi, and lungs of rats exposed to N-nitrosohepatamethyleneimine showed various abnormal in vitro growth potentials, indicating potential neoplastic development.
- Citation : (Terzaghi et al., 1981).
From Bench to Clinic and Back Perspective on Translational Research
:
- Study Purpose : This paper discusses the importance of translational research (TR) in optimizing the drug discovery and development process, emphasizing the need for collaboration between academia, industry, and regulatory authorities.
- Key Findings : The paper highlights the importance of integrating various technologies, including imaging methods and genomics knowledge, for effective drug development.
- Citation : (Hörig & Pullman, 2004).
The Emergence of Translational Epidemiology :
- Study Purpose : This paper explores the role of epidemiology in translational research through various phases, from basic scientific discovery to population health impact.
- Key Findings : Epidemiology is crucial for quantifying and integrating knowledge across disciplines, providing methods and tools for translational research.
- Citation : (Khoury et al., 2010).
Selective Nitrogen Protection of Hydroxyalkylbenzimidazoles Using 2,2,2-Trichloroethylchloroformate (Troc-Cl) :
- Study Purpose : This study developed a method for selective nitrogen protection of hydroxyalkylbenzimidazoles using Troc-Cl, applicable to various alkyl chain lengths.
- Key Findings : The research found that Troc-Cl can be used for selective nitrogen or oxygen protection, demonstrating its utility in chemical synthesis.
- Citation : (Woudenberg & Coughlin, 2005).
TROSY in NMR Studies of the Structure and Function of Large Biological Macromolecules :
- Study Purpose : This paper discusses the use of Transverse Relaxation-Optimized Spectroscopy (TROSY) in combination with isotope-labeling techniques for studying large biomolecules by solution NMR.
- Key Findings : TROSY has enabled structural and functional studies of large proteins and macromolecular complexes, enhancing the determination of solution structures.
- Citation : (Fernández & Wider, 2003).
Future Directions
There are ongoing studies on the use of Trocimine in various fields. For instance, a study compared the initial usage of trolamine at the start of radiotherapy with the second week of radiotherapy in breast cancer . Another study investigated the design and evaluation of a polymeric system for the topical delivery of Trocimine . These studies suggest that Trocimine continues to be a subject of interest in medical and pharmaceutical research.
properties
IUPAC Name |
azocan-1-yl-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSDNEJJUSYNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046475 | |
Record name | Trocimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trocimine | |
CAS RN |
14368-24-2 | |
Record name | Trocimine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trocimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trocimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROCIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE22OKO88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.